tert-Butyl 4-(2-bromophenoxymethyl)piperidine-1-carboxylate
Description
tert-Butyl 4-(2-bromophenoxymethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-bromophenoxymethyl substituent at the 4-position. This compound is commonly employed as an intermediate in pharmaceutical and agrochemical synthesis, particularly where bromine serves as a leaving group or directs regioselectivity in aromatic systems .
Properties
IUPAC Name |
tert-butyl 4-[(2-bromophenoxy)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(20)19-10-8-13(9-11-19)12-21-15-7-5-4-6-14(15)18/h4-7,13H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUAVFZPYDSVLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-bromophenoxymethyl)piperidine-1-carboxylate typically involves the reaction of 4-(2-bromophenoxymethyl)piperidine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-bromophenoxymethyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include various oxidized derivatives depending on the oxidizing agent used.
Reduction: Dehalogenated products are typically formed.
Scientific Research Applications
tert-Butyl 4-(2-bromophenoxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-bromophenoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom allows for selective binding and modification of biological molecules, which can affect various biochemical pathways. The compound’s piperidine ring structure is crucial for its activity, enabling it to interact with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
Bromine Position on Aromatic Rings
- tert-Butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (2b): The bromine is para-substituted on the benzyl group. However, the electron-withdrawing effect of bromine is slightly attenuated compared to ortho positioning .
- tert-Butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate: Bromine is part of a pyridine heterocycle, enhancing electron deficiency and directing reactivity toward metal-catalyzed cross-couplings.
Heterocyclic vs. Aromatic Substituents
- tert-Butyl 4-[4-(2-phenylethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate :
The thiazole ring introduces sulfur and nitrogen atoms, enabling hydrogen bonding and coordination with metal catalysts. This heterocycle may enhance biological activity in drug candidates compared to purely aromatic systems . - tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: The aniline (phenylamino) group is more basic than phenoxy, favoring protonation under acidic conditions. This property is critical in medicinal chemistry for modulating bioavailability .
Functional Group Diversity
Reactive Handles for Further Modification
- tert-Butyl 4-formylpiperidine-1-carboxylate :
The formyl group allows for nucleophilic additions (e.g., Grignard reactions) or reductive amination, making it versatile in constructing complex amines . - tert-Butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate :
The bromomethyl group is a prime candidate for alkylation reactions, enabling the introduction of alkyl chains or heteroatoms .
Polar and Ionizable Groups
- tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate: Fluorine atoms enhance metabolic stability and lipophilicity, while the amino group provides a site for salt formation or conjugation .
- tert-Butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate :
The carbamate group offers hydrolytic stability under physiological conditions, making it suitable for prodrug design .
Comparative Data Table
*Estimated based on structural similarity.
Biological Activity
tert-Butyl 4-(2-bromophenoxymethyl)piperidine-1-carboxylate is a synthetic compound belonging to the class of piperidine derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it possesses a molecular weight of approximately 316.20 g/mol. Its structural features include a tert-butyl group, a piperidine ring, and a bromophenoxymethyl moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromophenoxymethyl group may enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic binding sites on target proteins.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
- Cytotoxicity : In vitro assays have shown that the compound can induce cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Some studies have indicated that it might offer neuroprotective effects, potentially beneficial in neurodegenerative diseases.
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Active against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Neuroprotection | Protects neuronal cells from damage |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro experiments conducted on human breast cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 20 µM, indicating a promising lead for further anticancer drug development.
Case Study 3: Neuroprotective Properties
Research investigating the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress showed reduced levels of reactive oxygen species (ROS) and improved cell viability. These findings suggest its potential utility in treating neurodegenerative conditions such as Alzheimer's disease.
Q & A
Q. What computational tools predict the LogP and solubility of this compound for drug discovery applications?
- Methodological Answer : Use Schrödinger’s QikProp or ACD/Labs Percepta to estimate LogP (predicted ~3.5–4.0 due to the hydrophobic tert-butyl and bromophenol groups). For solubility, employ the General Solubility Equation (GSE) with experimental melting point data. Validate with shake-flask experiments in PBS (pH 7.4) and compare with HPLC-measured concentrations .
Data Contradiction Analysis
Q. How to troubleshoot inconsistent melting points reported in literature?
- Methodological Answer :
- Purity Check : Re-crystallize the compound and analyze by HPLC (>98% purity).
- Polymorphism : Perform DSC to identify multiple endotherms. Use slurry bridging (heptane/EtOAc) to isolate stable polymorphs.
- Method Variability : Standardize heating rates (1–2°C/min) and sample preparation (e.g., finely ground crystals) .
Q. Why might ¹H NMR integration ratios deviate from expected values?
- Methodological Answer :
- Dynamic Effects : Piperidine ring puckering or slow conformational exchange at room temperature can broaden signals. Acquire spectra at elevated temperatures (50°C in DMSO-d₆).
- Impurities : Check for residual solvents (e.g., EtOAc at 1.2 ppm) or water. Dry the sample over MgSO₄ and re-dissolve in deuterated solvent.
- Relaxation Delays : Increase D1 (relaxation delay) to >5×T₁ for quantitative integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
